molecular formula C10H9BrN2O B12110624 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12110624
M. Wt: 253.09 g/mol
InChI Key: KKGYNTHPXKRJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and methyl substituents on a phenyl ring, as well as a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylphenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the heterocyclic ring attached.

    1,2,4-Oxadiazole derivatives: These compounds have the same oxadiazole ring but different substituents on the phenyl ring.

Uniqueness

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the specific combination of substituents and the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3

InChI Key

KKGYNTHPXKRJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br

Origin of Product

United States

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